Cas no 915799-67-6 (1-Benzyloxy-4-(difluoromethyl)benzene)

1-Benzyloxy-4-(difluoromethyl)benzene structure
915799-67-6 structure
Product Name:1-Benzyloxy-4-(difluoromethyl)benzene
N.o CAS:915799-67-6
MF:C14H12F2O
MW:234.241291046143
CID:748429
PubChem ID:54772391
Update Time:2024-10-26

1-Benzyloxy-4-(difluoromethyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

    • Benzene, 1-(difluoromethyl)-4-(phenylmethoxy)-
    • 1-(difluoromethyl)-4-phenylmethoxybenzene
    • 1-(Difluoromethyl)-4-(phenylmethoxy)benzene (ACI)
    • 1-(Benzyloxy)-4-(difluoromethyl)benzene
    • 1-Benzyloxy-4-(difluoromethyl)benzene
    • BBL104175
    • LFDJCWRYXCAVSC-UHFFFAOYSA-N
    • AU-004/43501768
    • N12269
    • SCHEMBL15270473
    • DTXSID00716750
    • 915799-67-6
    • MFCD18803519
    • 5-CF2H
    • AKOS005258995
    • PS-7665
    • C14H12F2O
    • SB85516
    • 1-(Benzyloxy)-4-(difluoromethyl)benzene97%
    • 1-Benzyloxy-4-(difluoromethyl)benzene, AldrichCPR
    • Benzyl 4-(difluoromethyl)phenyl ether, 4-(Benzyloxy)benzal fluoride, 4-(Benzyloxy)-alpha,alpha-difluorotoluene
    • STL557989
    • Inchi: 1S/C14H12F2O/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2
    • Chave InChI: LFDJCWRYXCAVSC-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(OCC2C=CC=CC=2)=CC=1)F

Propriedades Computadas

  • Massa Exacta: 234.08562133g/mol
  • Massa monoisotópica: 234.08562133g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 17
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 206
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 4.4
  • Superfície polar topológica: 9.2Ų

Propriedades Experimentais

  • Cor/Forma: NA
  • Densidade: 1.2±0.1 g/cm3
  • Ponto de ebulição: 323.6±42.0 °C at 760 mmHg
  • Ponto de Flash: 189.2±23.2 °C

1-Benzyloxy-4-(difluoromethyl)benzene Informações de segurança

1-Benzyloxy-4-(difluoromethyl)benzene Preçomais >>

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1-Benzyloxy-4-(difluoromethyl)benzene Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Cuprous iodide ,  Cesium fluoride Solvents: N-Methyl-2-pyrrolidone ;  24 h, 120 °C
Referência
Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides
Fier, Patrick S.; et al, Journal of the American Chemical Society, 2012, 134(12), 5524-5527

Método de produção 2

Condições de reacção
1.1 Reagents: Hydroquinone ,  Potassium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  rt → 110 °C; 48 h, 110 °C
Referência
Chlorodifluoromethane-triggered formation of difluoromethylated arenes catalysed by palladium
Feng, Zhang; et al, Nature Chemistry, 2017, 9(9), 918-923

Método de produção 3

Condições de reacção
1.1 Reagents: Diphenyl sulfide ,  Potassium fluoride ,  Selectfluor Solvents: Acetonitrile ,  Toluene ;  6 h, 110 °C
1.2 Reagents: Water
Referência
Ph2S/selectfluor-promoted deoxydifluorination of aldehydes
He, Guowen; et al, Tetrahedron, 2021, 83,

Método de produção 4

Condições de reacção
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  3 d, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  neutralized
Referência
Minimal Self-Immolative Probe for Multimodal Fluoride Detection
Gabrielli, Luca; et al, Journal of Organic Chemistry, 2016, 81(22), 10715-10720

Método de produção 5

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
1.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ;  1 h, rt
Referência
[Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation
Zhao, Haiwei; et al, Angewandte Chemie, 2022, 61(42),

Método de produção 6

Condições de reacção
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  6 h, rt
2.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 h, rt
Referência
Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs
Hanson, Sarah R.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395

Método de produção 7

Condições de reacção
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: Methanol Solvents: Dichloromethane ;  rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  5 h, rt
Referência
Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs
Hanson, Sarah R.; et al, Bioorganic & Medicinal Chemistry, 2006, 14(24), 8386-8395

Método de produção 8

Condições de reacção
1.1 Reagents: Calcium hydroxide ,  1,3-Cyclopentanedione ,  Water Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: p-Xylene ;  3 h, 90 °C; 90 °C → rt
Referência
Pd-Catalyzed Transfer of Difluorocarbene
Deng, Xiao-Yun; et al, Organic Letters, 2016, 18(17), 4384-4387

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Catalysts: 1,1-Bis(diphenylphosphino)ferrocene ,  Bis(dibenzylideneacetone)palladium ,  [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-imidazolidinylidene]chlorosilver Solvents: Toluene ;  6 h, 80 °C
Referência
Cooperative dual palladium/silver catalyst for direct difluoromethylation of aryl bromides and iodides
Gu, Yang; et al, Nature Communications, 2014, 5,

Método de produção 10

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: 2,2′-Bipyridine ,  4-(Dimethylamino)pyridine ,  Bis(triphenylphosphine) nickel dibromide ,  5,5′-Dibromo-2,2′-bipyridine Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  17 h, 80 °C
Referência
Nickel-Catalyzed Difluoromethylation of Arylboronic Acids with Bromodifluoromethane
Fu, Xia-Ping; et al, Chinese Journal of Chemistry, 2018, 36(2), 143-146

Método de produção 11

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Methanesulfonic acid, 1,1,1-trifluoro-, nickel(2+) salt (2:1) ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referência
Nickel-catalyzed direct difluoromethylation of aryl boronic acids with BrCF2H
Sheng, Jie; et al, Organic Chemistry Frontiers, 2018, 5(4), 606-610

Método de produção 12

Condições de reacção
1.1 Reagents: Hydroquinone ,  Potassium carbonate Catalysts: Styrene ,  Dichlorobis(triphenylphosphine)palladium ,  Iron(III) acetylacetonate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: 1,4-Dioxane ;  24 h, 80 °C
Referência
Access to Difluoromethylated Arenes by Pd-Catalyzed Reaction of Arylboronic Acids with Bromodifluoroacetate
Feng, Zhang; et al, Organic Letters, 2016, 18(1), 44-47

Método de produção 13

Condições de reacção
1.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Referência
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Método de produção 14

Condições de reacção
1.1 Reagents: Cesium fluoride Catalysts: Cuprous iodide Solvents: Dimethylformamide ;  6 h, rt
1.2 5 min, rt
2.1 Reagents: Butyllithium Solvents: Pentane ,  Tetrahydrofuran ;  0.5 h, -78 °C; 0.5 h, -78 °C → 0 °C; 0 °C → rt
2.2 Reagents: 2,5-Di-tert-butyl-1,4-benzoquinone Solvents: Dimethylformamide ;  1 h, rt
Referência
[Ph4P]+[Cu(CF2H)2]-: A Powerful Difluoromethylating Reagent Inspired by Mechanistic Investigation
Zhao, Haiwei; et al, Angewandte Chemie, 2022, 61(42),

Método de produção 15

Condições de reacção
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
2.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Referência
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Método de produção 16

Condições de reacção
1.1 Reagents: Thiodiglycol ,  Sodium tetrachloroaurate Solvents: Methanol ,  Water ;  0 °C
1.2 Solvents: Methanol ,  Dichloromethane ;  0 °C; overnight, 25 °C
2.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
3.1 Catalysts: Bis(dibenzylideneacetone)palladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ,  1,4-Dioxane ;  24 h, 100 °C
Referência
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

1-Benzyloxy-4-(difluoromethyl)benzene Raw materials

1-Benzyloxy-4-(difluoromethyl)benzene Preparation Products

1-Benzyloxy-4-(difluoromethyl)benzene Fornecedores

Amadis Chemical Company Limited
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(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
Número da Ordem:A1241317
Estado das existências:in Stock
Quantidade:5g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 18:40
Preço ($):298
E- mail:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:915799-67-6)1-Benzyloxy-4-(difluoromethyl)benzene
A1241317
Pureza:99%
Quantidade:5g
Preço ($):298
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